molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7

N-[(Oxiran-2-yl)methyl]glycine

Cat. No.: B14370088
CAS No.: 91914-99-7
M. Wt: 131.13 g/mol
InChI Key: FTHORVJMZMMRQU-UHFFFAOYSA-N
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Description

N-[(Oxiran-2-yl)methyl]glycine is a chemical compound that features an oxirane (epoxide) ring and a glycine moiety. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Oxiran-2-yl)methyl]glycine can be synthesized through several methods. One common approach involves the reaction of glycine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

  • Glycine is dissolved in water and a base such as sodium hydroxide is added.
  • Epichlorohydrin is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
  • The reaction mixture is stirred for several hours, allowing the formation of this compound.
  • The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Amino Alcohols: Formed through reduction of the compound.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

N-[(Oxiran-2-yl)methyl]glycine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the glycine moiety with the epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

91914-99-7

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-(oxiran-2-ylmethylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8)

InChI Key

FTHORVJMZMMRQU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNCC(=O)O

Origin of Product

United States

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